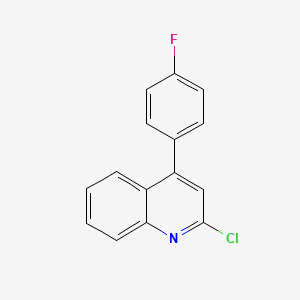

2-Chloro-4-(4-fluorophenyl)quinoline

Descripción general

Descripción

“2-Chloro-4-(4-fluorophenyl)quinoline” is a chemical compound with the molecular formula C15H9ClFN . It is a type of quinoline, a class of compounds that are widely found in nature and have various applications in fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives, including “2-Chloro-4-(4-fluorophenyl)quinoline”, involves various protocols that have been reported in the literature. For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(4-fluorophenyl)quinoline” has been studied using various techniques. For instance, quantum chemical calculations (Ab Initio & DFT), Hirshfeld surface analysis, and crystal structure studies have been conducted .Chemical Reactions Analysis

Quinoline derivatives, including “2-Chloro-4-(4-fluorophenyl)quinoline”, exhibit a wide range of chemical reactions. Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(4-fluorophenyl)quinoline” can be inferred from its molecular structure. For instance, it has an average mass of 257.690 Da and a monoisotopic mass of 257.040741 Da .Aplicaciones Científicas De Investigación

- Application : 2-Chloro-4-fluorophenol has been employed in the enzymatic synthesis of fluorocatechols . These compounds play a crucial role in various biological processes and have potential applications in drug development and environmental science.

- Findings : The pyrimido[4,5-b]quinoline derivative and the quinoline derivative exhibited higher cytotoxic activities than the reference drug doxorubicin . This suggests potential applications in cancer therapy.

- Activity : These derivatives were evaluated for their c-Met kinase inhibitor activity . Inhibition of c-Met kinase is relevant in cancer treatment and metastasis prevention.

- Significance : Quinoline serves as a vital scaffold for lead compounds in drug discovery and other applications . Its versatility makes it valuable in various chemical processes.

Enzymatic Production of Fluorocatechols

Anticancer Screening

Met Kinase Inhibition

Industrial and Synthetic Organic Chemistry

Mecanismo De Acción

The mechanism of action of quinoline derivatives is diverse and depends on their chemical structure and the biological system they interact with. For instance, some quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-4-(4-fluorophenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN/c16-15-9-13(10-5-7-11(17)8-6-10)12-3-1-2-4-14(12)18-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXESZDQRNFIGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(4-fluorophenyl)quinoline | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)

![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)

![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)

![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2489714.png)